molecular formula C20H22N2O3S B2592902 1-(4-ethylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 879929-46-1

1-(4-ethylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2592902
CAS No.: 879929-46-1
M. Wt: 370.47
InChI Key: JBNSJJLILNOMKU-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide (CAS Number: 879929-46-1) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C20H22N2O3S and a molecular weight of 370.47 g/mol, this specialty chemical features a tetrahydrothienoimidazole core, a structure of significant interest in medicinal chemistry . The compound is part of a class of molecules centered on the imidazole heterocycle, a five-membered ring system containing two nitrogen atoms . The imidazole scaffold is a privileged structure in drug discovery due to its wide range of biological activities and its presence in natural products like the amino acid histidine . Researchers value this and related imidazole derivatives for their potential as synthons in developing new pharmacological agents. This product is intended for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can request this compound in quantities ranging from 1mg to 25mg .

Properties

IUPAC Name

3-(4-ethylphenyl)-1-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-3-15-6-10-17(11-7-15)22-19-13-26(24,25)12-18(19)21(20(22)23)16-8-4-14(2)5-9-16/h4-11,18-19H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNSJJLILNOMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-ethylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide , often abbreviated as THI , is a heterocyclic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structural formula of THI can be represented as follows:

C19H20N2O4S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

This compound features a thieno[3,4-d]imidazole ring system, which is known for various pharmacological properties.

Physical Properties

PropertyValue
Molecular Weight356.44 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Recent studies have indicated that compounds similar to THI exhibit significant antimicrobial properties. For instance, derivatives of thieno[3,4-d]imidazole have shown effectiveness against various bacterial strains. A notable study demonstrated that a related compound had an IC50 value of 32.2 μM against Staphylococcus aureus .

Antiviral Activity

THI and its derivatives have been explored for antiviral applications. Research indicates that certain thieno[3,4-d]imidazole compounds exhibit potent activity against viruses such as HIV and Hepatitis C. For example, a related compound demonstrated an EC50 value of 3.98 μM against HIV-1 with a high therapeutic index .

Anticancer Activity

The anticancer potential of THI has been investigated in various cell lines. In vitro studies have shown that THI can inhibit the proliferation of cancer cells through apoptosis induction. One study reported an IC50 value of 0.35 μM in human cancer cell lines . The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.

The biological activity of THI is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : THI inhibits key enzymes involved in viral replication and cancer cell proliferation.
  • Receptor Modulation : It acts on receptors involved in neurotransmission and inflammatory responses.

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral efficacy of THI analogs showed promising results against HIV-1. The analogs were tested for their ability to inhibit viral replication in vitro, yielding an EC50 value significantly lower than existing antiviral agents .

Case Study 2: Anticancer Activity

In another investigation, THI was tested on various cancer cell lines, including breast and lung cancer cells. The results indicated that treatment with THI led to a marked decrease in cell viability, suggesting its potential as a therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications and Substituent Effects

The target compound is compared to structurally related thienoimidazolones and imidazole derivatives (Table 1). Key differences include:

  • Substituent Electronic Effects: Electron-donating groups (e.g., methyl, ethyl) on the phenyl rings may enhance solubility in non-polar solvents, while electron-withdrawing substituents (e.g., bromo, trifluoromethyl) increase polarity and reactivity. For instance, bromine in 1-allyl-3-(4-bromophenyl)... () introduces steric and electronic effects distinct from the target’s methyl/ethyl groups .
  • Thione vs. Ketone : The compound 1-allyl-3-(4-bromophenyl)... () replaces the imidazolone oxygen with a thione (C=S), altering its hydrogen-bonding capacity and redox properties .
  • Sulfone Stability: The 5,5-dioxide group in the thiophene ring enhances oxidative stability compared to non-sulfonated analogs.

Physical Properties

Available data for analogs (Table 1) suggest that substituents significantly influence physical properties:

  • Molecular Weight : Bulky substituents (e.g., trifluoromethyl in ) increase molecular weight and density .
  • Boiling Points : Electron-withdrawing groups like trifluoromethyl () correlate with higher predicted boiling points (559.1°C) due to increased dipole interactions .

Table 1: Structural and Physical Comparison of Thienoimidazolone Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Key Properties References
Target Compound C₂₀H₂₁N₂O₃S* 377.46* 4-ethylphenyl, 4-methylphenyl Not reported -
1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)... C₂₁H₂₂N₂O₅S 414.47 4-ethoxyphenyl, 2-methoxyphenyl Not reported
1-Allyl-3-(4-bromophenyl)... C₁₄H₁₅BrN₂O₂S₂ 387.32 Allyl, 4-bromophenyl -
1-(4-Ethoxyphenyl)-3-(o-tolyl)... C₂₀H₂₂N₂O₄S 386.47 4-ethoxyphenyl, o-tolyl -
1-Phenyl-3-[3-(trifluoromethyl)phenyl]... C₁₈H₁₅F₃N₂O₂S₂ 412.45 Phenyl, 3-trifluoromethylphenyl Density: 1.56 g/cm³; B.p.: 559.1°C

*Hypothetical calculation based on core structure and substituents.

Research Implications

  • Drug Design : The ethyl/methyl substituents on the target compound may improve lipophilicity for membrane permeability compared to polar analogs like ’s trifluoromethyl derivative .
  • Material Science : Sulfone groups enhance thermal stability, making such compounds candidates for high-performance polymers .

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